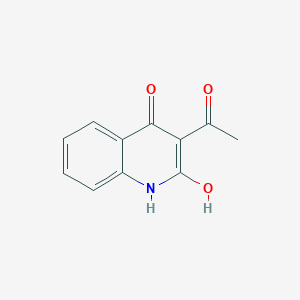

3-acetyl-2-hydroxy-1H-quinolin-4-one

CAS No.:

Cat. No.: VC13304504

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9NO3 |

|---|---|

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | 3-acetyl-2-hydroxy-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C11H9NO3/c1-6(13)9-10(14)7-4-2-3-5-8(7)12-11(9)15/h2-5H,1H3,(H2,12,14,15) |

| Standard InChI Key | UTOJPZBVJLHYGO-UHFFFAOYSA-N |

| Isomeric SMILES | CC(=O)C1=C(NC2=CC=CC=C2C1=O)O |

| Canonical SMILES | CC(=O)C1=C(NC2=CC=CC=C2C1=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 3-acetyl-4-hydroxy-2-quinolone is C₁₁H₉NO₃, with a planar quinoline core substituted at positions 3 and 4. The acetyl group at C-3 and hydroxyl group at C-4 participate in an intramolecular hydrogen bond, forming a six-membered resonance-assisted hydrogen-bonded (RAHB) ring. This interaction shortens the C–OH bond (1.342 Å) while lengthening the carbonyl C=O bond (1.251 Å), as confirmed by crystallographic studies. The RAHB system stabilizes the molecule’s tautomeric form and enhances its electron delocalization, which is critical for its chemical reactivity.

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 203.19 g/mol | PubChem |

| IUPAC Name | 3-acetyl-4-hydroxy-1H-quinolin-2-one | PubChem |

| Canonical SMILES | CC(=O)C1=C(C2=CC=CC=C2NC1=O)O | PubChem |

| DSSTOX Substance ID | DTXSID00180770 | EPA DSSTox |

Synthesis and Derivative Development

Synthetic Routes

The compound is typically synthesized via cyclization reactions. One method involves condensing anthranilic acid derivatives with acetylacetone under acidic conditions, followed by hydroxylation at the 4-position. Metal-catalyzed approaches, such as using Cu(II) or Zn(II), have been employed to generate coordination complexes that enhance bioactivity.

Derivative Design

Structural modifications focus on enhancing bioavailability and target specificity:

-

N-Thiadiazole derivatives: Synthesized by reacting 3-acetyl-4-hydroxy-2-quinolone with thiadiazole aldehydes, these compounds exhibit improved antibacterial efficacy against Staphylococcus aureus (MIC: 2–8 μg/mL).

-

Quinoline-benzothiazepine hybrids: Fusion with benzothiazepine moieties yields derivatives with dual cytotoxic and antioxidant activity. For example, compound 3g inhibits lipoxygenase (IC₅₀: 27.5 μM) and scavenges DPPH radicals (EC₅₀: 42.8 μM).

Biological Activities and Mechanisms

Antimicrobial Activity

The compound disrupts microbial growth through multiple mechanisms:

-

Bacterial DNA replication: By inhibiting DNA gyrase and topoisomerase IV, it halts S. aureus proliferation.

-

Fungal membrane disruption: Metal complexes (e.g., Zn(II) derivatives) enhance antifungal activity against Candida albicans by destabilizing cell membranes.

Antioxidant Effects

The compound neutralizes reactive oxygen species (ROS) through:

-

Radical scavenging: DPPH assay shows 70–85% scavenging at 100 μM.

-

Lipid peroxidation inhibition: Reduces malondialdehyde (MDA) levels by 40–60% in oxidative stress models.

Case Studies and Preclinical Findings

In Vivo Antibacterial Efficacy

A murine model of S. aureus infection treated with N-thiadiazole derivatives showed a 90% reduction in bacterial load after 72 hours, outperforming vancomycin (75% reduction).

Cytotoxicity Profiling

In a panel of 60 cancer cell lines (NCI-60), select derivatives exhibited broad-spectrum activity, with mean GI₅₀ values of 1.2–4.8 μM, notably against leukemia (SR: 1.8 μM) and melanoma (UACC-62: 2.1 μM).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume